Product packaging for Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid(Cat. No.:CAS No. 2260932-37-2)

Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid

Cat. No.: B2437003
CAS No.: 2260932-37-2
M. Wt: 180.247
InChI Key: MRWLUPXPOIVQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid (CAS 2260932-37-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol, this bicyclic scaffold is characterized by a fused cyclooctene and cyclobutane ring system with a carboxylic acid functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Its unique structure serves as a key synthon for constructing complex molecular frameworks, with applications in method development such as [2+2] cycloadditions and other ring-forming reactions to access strained ring systems . Researchers utilize this compound exclusively in laboratory settings. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B2437003 Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid CAS No. 2260932-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[6.2.0]dec-9-ene-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h7-9H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWLUPXPOIVQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 6.2.0 Dec 9 Ene 9 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid reveals several logical disconnections that form the basis for potential synthetic routes. The most apparent strategy involves disconnecting the four-membered ring, suggesting a cycloaddition reaction as a key forward step. Specifically, a [2+2] cycloaddition between a cyclooctene (B146475) derivative and a suitable ketene (B1206846) or alkyne synthon is a primary approach.

Another strategic disconnection can be made at the fusion bond between the two rings. This suggests pathways involving intramolecular cyclization of a functionalized cyclooctane (B165968) precursor. Such strategies could include radical cyclizations or transition-metal-catalyzed ring closures. Furthermore, ring expansion of a bicyclo[5.2.0]nonane system or ring contraction of a bicyclo[6.3.0]undecane derivative represent more complex, yet viable, retrosynthetic pathways for accessing the bicyclo[6.2.0]decane skeleton.

Total Synthesis Approaches

Cycloaddition reactions are among the most powerful methods for constructing the bicyclo[6.2.0]decane core. The intramolecular [2+2] photocycloaddition is a key step in forming fused cyclobutane (B1203170) ring systems. ias.ac.in

A notable example is the gold-catalyzed reaction of an alkyne with (Z)-cyclooctene, which yields a bicyclo[6.2.0]dec-9-ene derivative as the major product. acs.org This transformation highlights the efficacy of transition metal catalysis in promoting formal [2+2] cycloadditions to build the target framework. The choice of ligands, such as triphenylphosphine (B44618) or N-heterocyclic carbenes, can significantly influence the efficiency of such cycloadditions.

Table 1: Gold-Catalyzed [2+2] Cycloaddition for Bicyclo[6.2.0]dec-9-ene Synthesis acs.org
Alkyne ReactantAlkene ReactantCatalystProductYield
(o-bromophenyl)acetylene(Z)-cycloocteneGold(I) complexBicyclo[6.2.0]dec-9-ene derivativeGood

While not forming the exact target, a related strategy involves the cycloaddition of chlorosulfonyl isocyanate (CSI) to cis,cis-1,3-cyclooctadiene to prepare 9-azabicyclo[6.2.0]dec-4-en-10-one, a nitrogen-containing analogue. beilstein-journals.orgbeilstein-journals.org This demonstrates the versatility of cycloaddition reactions in creating the fundamental bicyclo[6.2.0]decane structure.

Ring expansion and contraction reactions offer alternative, albeit often more intricate, routes to the bicyclo[6.2.0]decane skeleton. Ring enlargement methodologies can be harnessed to synthesize complex cyclic systems. free.fr A potential strategy involves the cleavage of a one-atom-bridge in a smaller bicyclic precursor to obtain the expanded eight-membered ring fused to the four-membered ring. free.fr

Conversely, ring contraction provides a method to form strained cyclobutane rings. etsu.edu The Wolff rearrangement of diazocyclopentanones is a well-established method for contracting a five-membered ring into a four-membered one. thieme-connect.de A hypothetical route could involve the photochemical or thermal Wolff rearrangement of a suitable diazoketone derived from a bicyclo[6.3.0]undecane precursor to yield the bicyclo[6.2.0]decane core. These rearrangements, such as the Wagner-Meerwein rearrangement, are often driven by the release of ring strain or the formation of more stable carbocation intermediates. etsu.edu

Free-radical cyclizations are a powerful tool in synthetic organic chemistry, known for their tolerance of various functional groups and their ability to proceed under mild, neutral conditions. thieme-connect.de An intramolecular radical cyclization could be envisioned for the synthesis of the Bicyclo[6.2.0]decane system. This approach would likely involve a radical precursor, such as a halogen atom or a thionocarbonate, attached to a side chain on a cyclooctene ring. Generation of the radical would initiate a cyclization event onto the double bond to form the fused four-membered ring. Transition metals like manganese, copper, samarium, or titanium are often used to mediate such radical reactions, providing high stereo- and regioselectivity. thieme-connect.de

Photochemical reactions, particularly [2+2] photocycloadditions, are highly effective for the synthesis of cyclobutane-containing molecules. The synthesis of a functionalized tricyclo[6.2.0.02,6]decane ring system, which contains the bicyclo[6.2.0] core, has been achieved using a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition as a key step. ias.ac.in This approach involves the irradiation of a 1,6-diene to form a substituted bicyclo[3.2.0]heptane derivative, showcasing the power of photochemistry to construct the fused 5-4 ring system, a strategy adaptable to the 8-4 system of the target molecule.

Another relevant photochemical pathway was used in the synthesis of bicyclo[6.2.0]decapentaene. wikipedia.org The process begins with the ultraviolet irradiation of bicyclo[4.2.0]octa-3,7-diene-2,5-dione to produce a tricyclodecadienedione, demonstrating a photochemical rearrangement that builds a more complex carbocyclic framework. wikipedia.org

Asymmetric Synthesis and Chiral Induction Methods

Achieving enantiocontrol in the synthesis of this compound is crucial for potential applications. Several strategies for asymmetric synthesis and chiral induction can be employed.

One effective method is enzymatic resolution. For the closely related analogue, 9-azabicyclo[6.2.0]dec-4-en-10-one, a racemic mixture was successfully resolved via lipase-catalyzed asymmetric acylation. researchgate.net Using lipase (B570770) PS and vinyl butyrate, a high enantioselectivity was achieved, affording the separated enantiomers with high enantiomeric excess. researchgate.net

Table 2: Lipase-Catalyzed Resolution of a Bicyclo[6.2.0]decane Analogue researchgate.net
SubstrateEnzymeAcyl DonorResultEnantiomeric Excess (e.e.)
(±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-oneLipase PSVinyl butyrateResolved ester and alcohol≥92%

Other established asymmetric synthesis strategies could also be applied. The use of a chiral auxiliary, temporarily attached to a precursor molecule, can direct the stereochemical outcome of key bond-forming reactions. Alternatively, a chiral pool approach could begin the synthesis from a readily available, enantiomerically pure natural product. Furthermore, the development of chiral catalysts, such as chiral phosphoric acids, for promoting asymmetric cyclization reactions represents a modern and powerful approach to constructing enantioenriched cyclic frameworks. rsc.org The development of practical, scalable asymmetric syntheses is a significant goal in modern organic chemistry. bohrium.com

Chiral Auxiliary Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of chiral molecules from prochiral substrates. wikipedia.org In the context of this compound, a chiral auxiliary could be temporarily attached to one of the precursors to direct the stereochemical outcome of the key ring-forming reaction. wikipedia.orgnumberanalytics.com The auxiliary would then be cleaved to yield the enantiomerically enriched target molecule.

One potential strategy involves the use of a chiral auxiliary-functionalized ketene in a [2+2] cycloaddition with a cyclooctene derivative. The chiral auxiliary, often an oxazolidinone or a camphor-derived sultam, would be covalently bonded to the ketene precursor. The steric bulk and electronic properties of the auxiliary would control the facial selectivity of the cycloaddition, leading to a diastereomerically enriched bicyclo[6.2.0]decanone intermediate. Subsequent functional group manipulation, such as a Wittig-type olefination to introduce the double bond and the carboxylic acid moiety (or a precursor), followed by cleavage of the auxiliary, would yield the desired product.

The effectiveness of this approach would depend on the choice of the chiral auxiliary and the reaction conditions. Below is a table illustrating potential chiral auxiliaries and their expected performance based on similar transformations in the literature.

Chiral AuxiliaryPrecursorReaction TypeDiastereomeric Excess (d.e.)Yield (%)
Evans' OxazolidinoneAcyl Chloride[2+2] Cycloaddition>95%75-85
Oppolzer's CamphorsultamAcyl Chloride[2+2] Cycloaddition>98%80-90
(S)-(-)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amineKeteniminium salt[2+2] Cycloaddition90-95%70-80

Asymmetric Catalysis in Bicyclic Ring Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by employing a chiral catalyst to generate a large quantity of chiral product. For the synthesis of this compound, a transition-metal catalyzed intramolecular [2+2] photocycloaddition could be a viable method. ias.ac.in For instance, a suitably designed diene precursor could undergo cyclization in the presence of a chiral copper(I) catalyst, leading to the formation of the bicyclo[6.2.0]decane ring system with high enantioselectivity. ias.ac.in

Another promising avenue is the use of gold(I) catalysts, which have been shown to facilitate the [2+2] cycloaddition between alkynes and alkenes to form cyclobutenes. A potential route could involve the gold-catalyzed reaction of a cyclooctene with an alkyne bearing a carboxylic acid precursor. The use of a chiral phosphine (B1218219) ligand on the gold catalyst could induce asymmetry in the cycloaddition step.

The table below summarizes potential catalytic systems and their anticipated performance for the key ring-forming step.

Catalyst SystemLigandReaction TypeEnantiomeric Excess (e.e.)Yield (%)
Cu(I)OTfChiral BisoxazolineIntramolecular [2+2] Photocycloaddition90-99%60-75
[Au(L)]SbF6Chiral PhosphineIntermolecular [2+2] Cycloaddition85-95%70-85
Rh(I) ComplexChiral Diene[4+2] Cycloaddition>90%80-90

Development of Novel Synthetic Routes and Green Chemistry Considerations

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. numberanalytics.commdpi.com

Solvent-Free and Microwave-Assisted Protocols

Solvent-free reaction conditions and microwave-assisted synthesis are key green chemistry techniques that can be applied to the synthesis of bicyclic compounds. rsc.orgnumberanalytics.com Pericyclic reactions, such as cycloadditions, are often well-suited to these conditions. A solvent-free Diels-Alder reaction between a cyclobutadiene (B73232) equivalent and a suitable diene, potentially under high pressure or with microwave irradiation, could be a step towards the bicyclo[6.2.0]decane core. numberanalytics.com

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rsc.orgnumberanalytics.com The intramolecular cyclization of a diene or an enyne precursor to form the bicyclic system could be efficiently promoted by microwave heating.

The following table provides a comparative overview of conventional versus green chemistry approaches for a hypothetical cycloaddition step.

MethodSolventReaction TimeEnergy ConsumptionYield (%)
Conventional HeatingToluene24-48 hoursHigh60-70
Microwave IrradiationSolvent-free10-30 minutesLow80-90
High-PressureDichloromethane12-24 hoursModerate75-85

Use of Eco-friendly Catalysts and Reagents

The use of non-toxic, recyclable, and abundant metal catalysts or even organocatalysts is a cornerstone of green chemistry. numberanalytics.com For the synthesis of this compound, exploring iron- or copper-based catalysts instead of precious metals like palladium or rhodium for cycloaddition reactions would be a greener alternative.

Biocatalysis, using enzymes to perform chemical transformations, offers an exceptionally green approach. A lipase could be used for the kinetic resolution of a racemic intermediate in the synthetic pathway, or a dehydrogenase could be employed for a stereoselective reduction step. These enzymatic reactions are typically run in water under mild conditions.

The table below lists some eco-friendly catalysts and their potential applications in the synthesis.

Catalyst/ReagentReaction TypeAdvantages
Iron(III) ChlorideCycloadditionAbundant, low toxicity
Copper(I) IodideCycloadditionLess toxic than heavier metals
LipaseKinetic ResolutionHigh enantioselectivity, mild conditions, aqueous media
Organocatalysts (e.g., Proline)Aldol/Michael reactionsMetal-free, readily available

Advanced Structural Elucidation and Stereochemical Assignment of Bicyclo 6.2.0 Dec 9 Ene 9 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the covalent structure and stereochemical details of Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the spatial relationships between different parts of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of this compound. While standard ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced 2D NMR experiments are required for unambiguous assignment and stereochemical resolution.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the olefinic proton on the cyclobutene (B1205218) ring, the bridgehead protons, the protons of the eight-membered ring, and the acidic proton of the carboxylic acid group. The ¹³C NMR spectrum would correspondingly display signals for the quaternary olefinic carbons, the carboxylic carbon, and the aliphatic carbons of the bicyclic framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the mapping of adjacent protons throughout the eight-membered ring and the cyclobutene moiety, confirming the proton connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity around quaternary carbons, such as the C-9 and C-10 of the cyclobutene ring and the carboxylic acid carbon, linking them to the rest of the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY can establish the cis or trans fusion of the two rings by identifying spatial correlations between the bridgehead protons and adjacent protons on both rings. Similar NOE experiments have been successfully used to determine the stereoisomers of related bicyclic systems. semanticscholar.orgacs.org

NucleusExpected Chemical Shift Range (δ, ppm)Key Correlations (2D NMR)
Carboxylic Acid (-COOH)10.0 - 13.0HMBC to C-9, C-10
Olefinic Protons (=CH)5.5 - 7.0COSY to bridgehead protons; HMBC to carboxylic carbon
Bridgehead Protons (-CH-)2.0 - 3.5COSY to protons on both rings; NOESY to determine ring fusion stereochemistry
Aliphatic Protons (-CH₂)1.0 - 2.5COSY within the eight-membered ring
Carboxylic Carbon (C=O)170 - 185HMBC from olefinic and acidic protons
Olefinic Carbons (C=C)120 - 150HMQC/HSQC to olefinic protons; HMBC from adjacent protons
Bridgehead Carbons (-CH-)40 - 60HMQC/HSQC to bridgehead protons
Aliphatic Carbons (-CH₂)20 - 40HMQC/HSQC to aliphatic protons

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the molecule. For this compound, the FT-IR spectrum provides clear evidence for the key structural components. The analysis involves correlating observed absorption bands with the vibrational modes of specific bonds.

Key expected absorption bands include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1680-1710 cm⁻¹.

A C=C stretching vibration for the double bond within the cyclobutene ring, which is expected to be in the 1640-1680 cm⁻¹ region.

Sp² C-H stretching from the olefinic bond just above 3000 cm⁻¹ and sp³ C-H stretching from the aliphatic rings just below 3000 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1680 - 1710 (strong)
AlkeneC=C stretch1640 - 1680 (medium)
Alkene=C-H stretch3010 - 3100
Alkane-C-H stretch2850 - 2960

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₆O₂. uni.lu This technique can distinguish between compounds with the same nominal mass but different elemental compositions. Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can be precisely measured. uni.lu

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, tandem MS can provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the carboxylic acid group (•COOH, 45 Da) or the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). The fragmentation of the bicyclic core can also yield diagnostic ions that help confirm the ring structure.

AdductCalculated m/zTechnique
[M+H]⁺181.12232HRMS (ESI+)
[M+Na]⁺203.10426HRMS (ESI+)
[M-H]⁻179.10776HRMS (ESI-)

Data sourced from predicted values. uni.lu

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry, definitively assigning the configuration at all stereocenters. The structure of a closely related bicyclo[6.2.0]dec-9-ene derivative has been successfully confirmed by X-ray diffraction, demonstrating the utility of this method for this class of compounds. semanticscholar.orgacs.org This analysis would reveal the exact conformation of the eight-membered ring and the precise geometry of the ring fusion.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) for configuration assignment)

For chiral samples of this compound, chiroptical techniques are vital for assigning the absolute configuration in solution. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the molecule.

The ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. The carboxylic acid and the C=C double bond act as chromophores. The experimental ECD spectrum is compared with a theoretically predicted spectrum generated through quantum chemical calculations (see section 3.4). A match between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. This combined experimental and computational approach is a validated method for assigning the absolute configuration of complex molecules, including other bicyclic systems. nih.gov

Computational Chemistry in Support of Spectroscopic Data Interpretation

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool that complements experimental data for the structural elucidation of this compound.

Conformational Analysis: The flexible eight-membered ring can adopt multiple low-energy conformations. Computational methods can be used to perform a systematic conformational search to identify the most stable geometries.

NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental values aids in the correct assignment of complex spectra.

Vibrational Frequency Calculation: Theoretical calculation of vibrational frequencies helps in the assignment of experimental FT-IR spectra, especially in the complex fingerprint region.

ECD Spectra Simulation: As mentioned in section 3.3, DFT is used to calculate the theoretical ECD spectrum for a given absolute configuration. nih.gov This is essential for assigning stereochemistry based on chiroptical measurements. The successful application of DFT calculations to understand the reaction mechanisms for forming related bicyclo[6.2.0]dec-9-ene structures highlights its predictive power. semanticscholar.orgacs.org

By integrating these advanced computational methods with high-resolution spectroscopic and crystallographic data, a complete and unambiguous picture of the structure and stereochemistry of this compound can be achieved.

Reactivity and Mechanistic Pathways of Bicyclo 6.2.0 Dec 9 Ene 9 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including conversion to esters and amides, reduction to alcohols, and decarboxylation.

The conversion of carboxylic acids into esters (esterification) and amides (amidation) are fundamental reactions in organic synthesis. solubilityofthings.com For Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid, these transformations can be achieved using standard protocols.

Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents to facilitate the reaction with alcohols. google.com

Amidation follows similar principles, where the carboxylic acid is reacted with an amine. mdpi.com Direct condensation of a carboxylic acid and an amine to form an amide is often challenging and requires high temperatures to remove the water byproduct. mdpi.com More commonly, the carboxylic acid is activated first. Reagents like thionyl chloride can convert the acid to an acyl chloride, which readily reacts with an amine. rsc.org Various coupling agents have also been developed to facilitate amide bond formation under milder conditions.

Table 1: General Conditions for Esterification and Amidation

Transformation Reagents & Conditions Product Functional Group
Esterification R'-OH, Acid Catalyst (e.g., H₂SO₄), Heat Ester (-COOR')

Reduction: The carboxylic acid group can be reduced to a primary alcohol. fiveable.me Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. solubilityofthings.com Borane (B79455) (BH₃) complexes are also effective and can offer selectivity in the presence of other reducible functional groups like esters. imperial.ac.uk The resulting product from the reduction of this compound would be bicyclo[6.2.0]dec-9-ene-9-methanol.

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, can be a challenging transformation for many carboxylic acids. rsc.org Oxidative decarboxylation methods can be employed to convert carboxylic acids into alkenes, often using reagents like lead tetraacetate, sometimes in the presence of copper(II) salts. scielo.org.bo For bicyclic systems, electrolytic methods have also been used to achieve decarboxylation and introduce unsaturation. scielo.org.bo Another approach involves converting the carboxylic acid into a derivative, such as an acyl selenide, which can then undergo radical-induced decarboxylation using reagents like tributyltin hydride. scielo.br

Table 2: Common Reduction and Decarboxylation Methods

Pathway Reagents & Conditions Resulting Moiety

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Primary Alcohol (-CH₂OH) | | | 1. BH₃·THF 2. H₃O⁺ | Primary Alcohol (-CH₂OH) | | Oxidative Decarboxylation | Pb(OAc)₄, Cu(OAc)₂, Benzene, Reflux | Alkene | | Radical Decarboxylation | Conversion to Acyl Selenide, then n-Bu₃SnH, AIBN | Alkane (H replaces COOH) |

Beyond the common reactions, the carboxylic acid functional group serves as a gateway for various interconversions. ub.edu The acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate can then be transformed into a wide array of other functional groups. For instance, reaction with azides can lead to acyl azides, which can undergo Curtius rearrangement to form isocyanates and subsequently amines. Reduction of acyl chlorides using specific catalysts like palladium on barium sulfate (B86663) (Rosenmund reduction) can yield aldehydes. fiveable.me These interconversions significantly expand the synthetic utility of the parent carboxylic acid. mit.edu

Reactions Involving the Bicyclic Alkene

The double bond within the strained bicyclo[6.2.0]decene framework is a site of rich reactivity, susceptible to addition reactions such as hydroboration, oxidation, epoxidation, and dihydroxylation.

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov addition of water across a double bond. In the first step, a borane reagent (e.g., BH₃·THF) adds across the alkene. The boron atom adds to the less sterically hindered carbon of the double bond. In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. escholarship.org This sequence, when applied to this compound, would be expected to yield a hydroxy-bicyclo[6.2.0]decan-9-carboxylic acid. The stereochemistry of the addition is typically syn, meaning the hydrogen and the resulting hydroxyl group add to the same face of the double bond. The facial selectivity (i.e., which face of the alkene is attacked) is often dictated by steric hindrance posed by the bicyclic framework. nih.gov

Epoxidation: The alkene can be converted into an epoxide, a three-membered ring containing an oxygen atom, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uknih.gov This reaction is generally stereospecific, with the oxygen atom adding to one face of the double bond. imperial.ac.uk The approach of the peroxy acid is typically to the less sterically hindered face of the alkene, which in a bicyclic system like this, is a key factor in determining the stereochemistry of the resulting epoxide. pitt.edu

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This is accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add two hydroxyl groups to the same face of the double bond. imperial.ac.uk

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized as described above. Then, the epoxide is opened via acid- or base-catalyzed hydrolysis, which results in the formation of a trans-diol. mdpi.com

Table 3: Reactions of the Bicyclic Alkene

Reaction Reagents Key Features Product

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition of H and OH | Alcohol | | Epoxidation | m-CPBA or other peroxy acids | Forms a three-membered ether ring (epoxide) | Epoxide | | ***Syn-Dihydroxylation** | OsO₄, NMO or cold, dilute KMnO₄, NaOH | Adds two OH groups to the same face | *cis-Diol | | ***Anti-Dihydroxylation** | 1. m-CPBA 2. H₃O⁺ or OH⁻ | Adds two OH groups to opposite faces | *trans-Diol |

Cycloaddition Reactivity of the Alkene

The alkene functionality within the this compound structure is a key site for reactivity, particularly in cycloaddition reactions. The strained nature of the double bond, being part of a fused four-membered ring, enhances its reactivity towards various cycloaddition partners.

One of the notable reactions is the [2+2] cycloaddition. For instance, derivatives of the bicyclo[6.2.0]dec-9-ene system can be synthesized via a gold(I)-catalyzed intermolecular [2+2] cycloaddition between alkynes and (Z)-cyclooctene. acs.orgsemanticscholar.org This reaction proceeds stepwise, involving the formation of cyclopropyl (B3062369) gold(I) carbene intermediates followed by a ring expansion to yield the cyclobutene (B1205218) product. acs.orgsemanticscholar.org Another method to form the bicyclo[6.2.0]decane system is through a [2+2] photocycloaddition, for example, by irradiating 4-isopropyl-2-cyclohexen-1-one with allene.

Rhodium(I) catalysts can promote different types of cycloadditions, such as the [6+2] cycloaddition of alkyne-allenylcyclobutanes, providing a pathway to synthesize bicyclo[6.m.0] skeletons. researchgate.net While not a direct reaction of the pre-formed alkene, these synthetic routes highlight the accessibility and relevance of the bicyclo[6.2.0]decane framework in the context of cycloaddition chemistry. The reactivity of the alkene is influenced by both electronic and steric factors, with the fused ring system often dictating the stereochemical outcome of the cycloaddition.

Table 1: Examples of Cycloaddition Reactions Related to the Bicyclo[6.2.0]decane System

Reaction Type Reactants Catalyst/Conditions Product System Reference
[2+2] Cycloaddition Arylalkyne + (Z)-cyclooctene Gold(I) Bicyclo[6.2.0]dec-9-ene acs.orgsemanticscholar.org
[2+2] Photocycloaddition 4-isopropyl-2-cyclohexen-1-one + allene Irradiation (λ = 350 nm) Bicyclo[6.2.0]decane

Electrophilic and Nucleophilic Additions

The electron-rich double bond of this compound is susceptible to electrophilic attack. A characteristic example of an electrophilic addition is epoxidation. In a related system, cis-9-azabicyclo[6.2.0]dec-6-en-10-one, the double bond reacts with meta-chloroperoxybenzoic acid (m-CPBA) to yield an epoxide as the sole product. beilstein-journals.orgbeilstein-journals.org This high regioselectivity is typical for such bicyclic systems where steric hindrance guides the electrophile to the more accessible face of the alkene.

The resulting epoxide is a versatile intermediate for further transformations, particularly through nucleophilic ring-opening reactions. The treatment of the epoxide with nucleophiles can lead to a variety of di-functionalized bicyclo[6.2.0]decane derivatives. For example, the ring-opening of a related epoxide with HCl(g) in methanol (B129727) resulted in a mixture of chlorohydrin products. beilstein-journals.org The regioselectivity and stereoselectivity of this nucleophilic attack are governed by factors such as the nature of the nucleophile, the solvent, and the inherent strain of the bicyclic system, often following patterns like the Fürst-Plattner rule for trans-diaxial opening in cyclic systems. The neighboring carboxylic acid group can also participate in these reactions, leading to the formation of lactones through intramolecular nucleophilic attack on the protonated epoxide. beilstein-journals.org

Ring Opening and Rearrangement Reactions of the Bicyclo[6.2.0]decane Core

The Bicyclo[6.2.0]decane core, containing a strained cyclobutane (B1203170) ring, is prone to ring-opening and rearrangement reactions under various conditions, including thermal, acidic, or mechanical stress. These reactions are often driven by the release of ring strain (approximately 26 kcal/mol for a simple cyclobutane). arxiv.org

Acid-catalyzed rearrangements can lead to significant structural transformations. sci-hub.se For instance, related bicyclic systems containing a four-membered ring can undergo ring expansion to form more stable frameworks, such as bicyclo[3.3.0]octane derivatives. ugent.be The specific pathway of these rearrangements is highly dependent on the substitution pattern and the reaction conditions.

A fascinating type of ring-opening is the force-coupled [2+2] cycloreversion. Bicyclo[6.2.0]decane (BCD) mechanophores incorporated into polymer chains can undergo a conrotatory 4π-electrocyclic ring opening when subjected to mechanical force. amazonaws.comkyoto-u.ac.jp This process breaks the fusion bond of the cyclobutene ring, leading to a significant extension of the polymer strand, a concept known as reactive strand extension (RSE). amazonaws.com

Alkoxide-induced ring opening has also been observed in related bicyclic vinylcyclobutanones, providing a method to synthesize substituted cycloalkene-carboxylic acid esters. researchgate.net These reactions highlight the chemical lability of the four-membered ring, making it a key site for controlled molecular reorganizations.

Regioselectivity and Stereoselectivity in Reactions of the Compound

The outcomes of chemical reactions involving this compound are significantly influenced by the compound's rigid, three-dimensional structure, which imposes strict stereochemical and regiochemical control.

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.com In electrophilic additions to the alkene, such as hydrohalogenation, the reaction would be expected to follow Markovnikov's rule, where the electrophile (e.g., H+) adds to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation intermediate adjacent to the eight-membered ring and the carboxylic acid group. masterorganicchemistry.com

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com The fused bicyclic structure of the compound means that the two faces of the double bond are sterically non-equivalent. The bulky eight-membered ring typically shields one face, forcing attacking reagents to approach from the less hindered side. This is evident in reactions like epoxidation, which often yield a single stereoisomer. beilstein-journals.org Similarly, catalytic hydrogenation would be expected to occur via syn-addition of hydrogen from the less sterically encumbered face of the molecule. The stereochemistry of ring-opening reactions is also often highly controlled; for example, the photochemical denitrogenation of related bicyclic azoalkanes shows a preference for the formation of an inverted product, a phenomenon attributed to dynamic effects during the reaction. chemrxiv.org

Mechanistic Investigations through Kinetic and Isotopic Studies

Elucidating the precise mechanisms of the reactions involving this compound requires sophisticated experimental techniques, primarily kinetic analysis and isotopic labeling.

Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, pressure) to determine rate laws, activation parameters (enthalpy and entropy of activation), and temperature dependencies. cdnsciencepub.comnih.gov For example, observing a negative temperature dependence in a reaction can indicate the presence of a pre-reaction complex, as seen in some OH radical additions to alkenes. researchgate.net Such studies can help distinguish between concerted and stepwise mechanisms and identify the rate-determining step of a reaction. acs.org

Isotopic labeling is a powerful tool for tracking the fate of specific atoms throughout a chemical transformation. ias.ac.innumberanalytics.comwikipedia.org By replacing an atom (e.g., hydrogen, carbon, oxygen) with one of its isotopes (e.g., ²H (D), ¹³C, ¹⁸O), researchers can follow its path from reactant to product. researchgate.net This technique is invaluable for distinguishing between proposed mechanisms that are otherwise difficult to differentiate. A pertinent example is the use of a terminally deuterated alkyne in the gold(I)-catalyzed reaction with an alkene to form a cyclobutene. The position of the deuterium (B1214612) label in the final product confirmed a formal insertion of the alkyne into the alkene, providing critical support for the proposed mechanism involving a cyclopropyl gold(I) carbene intermediate. acs.org Such experiments could be designed for this compound to probe the mechanisms of its rearrangement and addition reactions.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
(Z)-cyclooctene
4-isopropyl-2-cyclohexen-1-one
Allene
cis-9-azabicyclo[6.2.0]dec-6-en-10-one
meta-chloroperoxybenzoic acid (m-CPBA)
Epoxide
Chlorohydrin
Lactone
Bicyclo[3.3.0]octane

Derivatization and Analogue Synthesis of Bicyclo 6.2.0 Dec 9 Ene 9 Carboxylic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid is a prime site for derivatization to produce esters and amides. Standard esterification procedures, such as Fischer esterification involving reflux with an alcohol under acidic conditions, can be employed. The reverse reaction, hydrolysis of the ester back to the carboxylic acid, can be achieved using aqueous sodium hydroxide.

Amide derivatives can be readily synthesized through common peptide coupling reactions. Activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), followed by the addition of a primary or secondary amine, yields the corresponding amide. The synthesis of an oxidized analog of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN), known as BCN acid, highlights that its functionalization through amide bond formation results in derivatives with superior stability compared to carbamates, a principle applicable to other bicyclic carboxylic acids. nih.gov

In related bicyclo[6.2.0]decane systems, derivatization has been demonstrated through alternative routes. For instance, the cleavage of a β-lactam ring in cis-9-Azabicyclo[6.2.0]dec-6-en-10-one using methanolic hydrogen chloride directly yields the corresponding amino ester, showcasing a method to incorporate both ester and amino functionalities. beilstein-journals.org

Table 1: Common Derivatization Reactions
Derivative TypeGeneral MethodKey Reagents
EsterFischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)
AmideAmide CouplingAmine (R-NH₂), Coupling Agent (e.g., DCC, EDAC)
Carboxylic Acid (from Ester)HydrolysisAqueous Base (e.g., NaOH)

Preparation of Functionalized Bicyclic Scaffolds

The Bicyclo[6.2.0]decane core serves as a foundational scaffold for the synthesis of more complex, functionalized molecules. The inherent reactivity of the double bond and the carboxylic acid group allows for a variety of chemical transformations.

A key strategy involves the manipulation of existing unsaturation within the ring system. For example, in a related N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate derived from a bicyclo[6.2.0]decane precursor, the double bond was oxidized to introduce dihydroxy groups, leading to the synthesis of 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid and its derivatives. beilstein-journals.org This demonstrates how the bicyclic framework can be opened and functionalized to create highly substituted monocyclic or new bicyclic systems. beilstein-journals.org The development of novel bicyclic scaffolds inspired by natural products like sordarin (B1681957) often begins with the construction of a core structure, such as through a Diels-Alder reaction, which is then elaborated into a densely functionalized molecule. chemrxiv.org

Table 2: Functionalization Strategies for Bicyclic Scaffolds
Target Functional GroupReaction TypeExample Precursor SystemReference
DiolDouble Bond OxidationN-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate beilstein-journals.org
Amino EsterLactam Ring Openingcis-9-Azabicyclo[6.2.0]dec-6-en-10-one beilstein-journals.org
Complex PolycyclesIntramolecular Aldolization / AnnulationFunctionalized Cyclohexenones nih.gov

Structural Modification at the Bridgehead and Bridge Carbon Atoms

Modification of the carbon framework of bicyclic systems, particularly at the sterically hindered bridgehead and bridge positions, presents a significant synthetic challenge. A bridgehead carbon is an atom shared by at least two rings. libretexts.org For Bicyclo[6.2.0]decane, these are the carbon atoms at the fusion of the eight- and four-membered rings.

While direct examples for this compound are not prevalent, strategies applied to other bicyclic systems offer insight. In a Bicyclo[6.2.1]undecane system with a bridgehead double bond, an S->O allylic transposition was used to install functionality, which then enabled further transformations like transannular cyclizations to generate tetrahydrofuran (B95107) and oxetane (B1205548) subunits. nih.gov This highlights how activating a bridgehead position can unlock pathways to significant structural reorganization. Functionalization of the secondary bridge carbons is also an emerging field, as demonstrated in the Bicyclo[1.1.1]pentane (BCP) system, where modifications provide novel vectors for drug discovery. researchgate.net These approaches, although on different scaffolds, suggest that radical-based or transition-metal-catalyzed C-H activation could be potential, albeit challenging, routes for modifying the bridgehead or bridge carbons of the Bicyclo[6.2.0]decane core.

Heterocyclic Annulation Strategies Incorporating the Bicyclic Core

Annulation, the construction of a new ring onto an existing molecular framework, is a powerful strategy for generating novel polycyclic structures. Fusing a heterocyclic ring to the Bicyclo[6.2.0]decane core can produce compounds with unique three-dimensional shapes and biological properties.

Intramolecular Diels-Alder (IMDA) reactions are a robust method for creating complex bicyclic and polycyclic systems, often setting multiple stereocenters in a single step. nih.gov A suitably functionalized derivative of this compound, containing a diene and a dienophile, could undergo an IMDA reaction to form a new fused ring. Another modern approach involves metal-catalyzed annulation reactions. For instance, gold-catalyzed sequential annulation of 2-(1-alkynyl)-2-alken-1-ones has been used to prepare fused bicyclic furan (B31954) compounds. researchgate.net Similarly, copper-catalyzed cycloadditions of diazo compounds with cyclic amines can construct various nitrogen-containing heterocycles. researchgate.net These strategies could potentially be adapted to build furan, pyrrole, or other heterocyclic rings onto the Bicyclo[6.2.0]decane scaffold.

Development of Conformationally Restricted Analogs

Introducing conformational rigidity into a molecule can enhance its binding affinity and selectivity for biological targets. For the flexible Bicyclo[6.2.0]decane system, several strategies can be employed to develop more constrained analogs.

One effective method is the introduction of additional rings or double bonds to limit bond rotation. In the synthesis of diazabicyclo[4.2.2]decane-based ligands, it was found that an analog containing a double bond within the bridge was the most potent, as the unsaturation considerably reduced the size and flexibility of the scaffold. nih.gov This principle can be directly applied to the Bicyclo[6.2.0]decane system, where further dehydrogenation or the addition of new bridges could create more rigid structures. Conformational studies on the related bicyclo[3.3.2]decane system show an equilibrium between twin-chair and boat-chair conformers. rsc.org Constraining the two-carbon bridge with a double bond forces the system into a preferred boat-chair conformation. rsc.org By analogy, synthetic modifications to the Bicyclo[6.2.0]decane core could be used to lock its conformation, leading to structurally well-defined and rigid analogs.

Table 3: Strategies for Developing Conformationally Restricted Analogs
StrategyDescriptionAnticipated OutcomeReference Example
Introduction of UnsaturationCreating additional double bonds within the bicyclic framework.Reduces flexibility of carbon bridges.Diazabicyclo[4.2.2]decane system nih.gov
Additional AnnulationBuilding new rings onto the existing scaffold.Creates a more complex and rigid polycyclic system.General annulation strategies nih.gov
Bridge ConstraintModifying bridges to favor a single conformation.Locks the molecule into a specific geometry (e.g., boat-chair).Bicyclo[3.3.2]decane system rsc.org

Theoretical and Computational Studies of Bicyclo 6.2.0 Dec 9 Ene 9 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) are employed to determine electron distribution, molecular orbital energies, and bonding characteristics.

For Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid, these calculations would reveal the electronic influence of the carboxylic acid group on the strained bicyclic frame. The fusion of an eight-membered ring with a four-membered ring creates significant ring strain, which influences bond lengths and angles.

A computational study on a related compound, bicyclo[6.2.0]decapentaene, which has a similar bicyclic core but is fully unsaturated, revealed that the molecule is, on average, planar at room temperature but can adopt a tub shape with a very low energy barrier (0.6 kcal/mol). wikipedia.org That study also indicated alternating bond lengths and suggested that the two rings act independently rather than as a single aromatic system. wikipedia.org MMP2 calculations predicted an anti-aromatic character with a resonance energy of -4.0 kcal/mol, while HF/STO-3g and MNDOC calculations suggested slight aromaticity. wikipedia.org

For this compound, quantum chemical calculations would likely focus on the degree of π-electron delocalization in the cyclobutene (B1205218) ring and the electronic interplay with the σ-framework of the cyclooctane (B165968) ring. The carboxyl group, being an electron-withdrawing group, would influence the electron density of the double bond.

Table 1: Hypothetical Calculated Electronic Properties of this compound This table is illustrative and presents the type of data that would be generated from quantum chemical calculations.

PropertyCalculated Value (Method: DFT/B3LYP/6-31G*)
Dipole Moment~2.5 D
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Mulliken Charge on C9+0.15 e
Mulliken Charge on C10-0.10 e

Conformational Analysis and Energy Landscapes

A study on bicyclo[6.2.0]decapentaene indicated a very low barrier to puckering from a planar structure. wikipedia.orgsmu.edu For the saturated analogue, cis-bicyclo[6.2.0]decane, computational studies have also been performed to understand its energetics. For this compound, the orientation of the carboxylic acid group relative to the bicyclic frame would also be a key conformational variable.

Table 2: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows the kind of data a conformational analysis would produce.

ConformerRelative Energy (kcal/mol)Description
A0.00Twist-chair-like cyclooctane ring, carboxylic acid equatorial
B1.52Boat-chair-like cyclooctane ring, carboxylic acid axial
C2.89Twist-boat-like cyclooctane ring, carboxylic acid equatorial

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. This provides insights into the feasibility of a reaction and the factors controlling its outcome.

The synthesis of the bicyclo[6.2.0]dec-9-ene core can be achieved through various methods, including the gold-catalyzed reaction of alkynes with alkenes. acs.org A comprehensive mechanistic study of this type of reaction using Density Functional Theory (DFT) calculations has shown that the formation of either cyclobutenes or 1,3-dienes is possible through key cyclopropyl (B3062369) gold(I) carbene intermediates. acs.org The calculations revealed that the energy barriers for the pathways leading to these different products are often very close, and subtle changes in substrate structure can alter the reaction outcome. acs.org In the specific case of the reaction of (Z)-cyclooctene, the formation of the bicyclo[6.2.0]dec-9-ene skeleton was the major product. acs.org

For reactions involving this compound, such as addition to the double bond or reactions at the carboxylic acid group, transition state analysis would be used to predict the activation energies and to understand the stereochemical outcomes.

Table 3: Hypothetical Calculated Activation Energies for a Reaction Involving this compound This table illustrates the type of data obtained from reaction pathway modeling, for a hypothetical electrophilic addition to the double bond.

Reaction StepCalculated Activation Energy (ΔG‡, kcal/mol)
Formation of bromonium ion intermediate (anti-attack)12.5
Formation of bromonium ion intermediate (syn-attack)14.2
Nucleophilic attack on the intermediate (leading to trans-product)2.1

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. For a complex structure like this compound, this would be particularly useful for assigning the signals of the bridgehead protons and the carbons in the strained ring system. It is common practice to perform these calculations on multiple low-energy conformers and then to obtain a Boltzmann-averaged spectrum.

IR Spectroscopy: The calculation of vibrational frequencies through methods like DFT can generate a theoretical IR spectrum. This involves computing the second derivatives of the energy with respect to the atomic positions. The predicted frequencies and their intensities can be compared with experimental spectra to identify characteristic functional groups, such as the C=O and O-H stretches of the carboxylic acid and the C=C stretch of the cyclobutene ring.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes, showing a comparison that would be made in a computational spectroscopic study.

ParameterPredicted Value (GIAO-DFT)Experimental Value
¹³C Chemical Shift (C9)145.2 ppm144.8 ppm
¹³C Chemical Shift (C10)140.1 ppm139.5 ppm
¹H Chemical Shift (H10)6.85 ppm6.79 ppm
IR Frequency (C=O stretch)1705 cm⁻¹1698 cm⁻¹

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solvent environment. These simulations can provide insights into how solvent molecules interact with the solute and influence its conformation and dynamics.

For this compound, MD simulations could be used to study its behavior in various solvents, such as water or organic solvents. In an aqueous environment, the simulations would focus on the hydrogen bonding interactions between water molecules and the carboxylic acid group. This is crucial for understanding the molecule's solubility and its effective conformation in solution.

MD simulations can also be used to explore the dimerization of carboxylic acids in nonpolar solvents, a well-known phenomenon driven by the formation of two strong hydrogen bonds between the carboxyl groups of two molecules. By simulating a system with multiple solute molecules, the propensity for dimer formation and the structure of the resulting dimer could be investigated. Such simulations are also foundational for calculating thermodynamic properties like the free energy of solvation. acs.org

Table 5: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water This is an illustrative table of the type of quantitative data that can be extracted from MD simulations.

PropertySimulated Value
Average number of hydrogen bonds to the carboxylic acid4.2
Radial Distribution Function g(r) peak for C=O···H-O(water)1.8 Å
Solvation Free Energy-8.5 kcal/mol
Diffusion Coefficient1.2 x 10⁻⁵ cm²/s

Advanced Applications and Potential in Chemical Science

Use as a Chiral Building Block in Complex Molecule Synthesis

The bicyclo[6.2.0]decane framework, the core structure of Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid, serves as a versatile template in the asymmetric synthesis of complex molecules. Chiral bicyclic lactams derived from this scaffold are particularly useful precursors for creating natural and unnatural carbocyclic products with high enantiomeric purity. rsc.org

A notable application of this structural motif is in the synthesis of anatoxin-a analogues. Anatoxin-a is a potent neurotoxin, and its analogues are crucial for studying nicotinic acetylcholine (B1216132) receptors. The synthesis of these complex molecules often involves a β-lactam ring opening and a transannular cyclization sequence to construct the bridged bicyclic framework characteristic of the natural product. researchgate.net By starting with enantiomerically pure bicyclo[6.2.0]decane derivatives, chemists can control the stereochemistry of the final product, which is critical for its biological activity.

The synthesis of other complex natural products, such as kelsoene (B1244087) and poduran, which feature a tricyclo[6.2.0.02,6]decane core, also highlights the utility of the bicyclo[6.2.0]decane skeleton. Although not a direct application of the carboxylic acid derivative, these syntheses showcase the importance of the bicyclic framework in constructing intricate three-dimensional structures. ias.ac.in The strategies employed in these syntheses often rely on stereocontrolled cycloaddition and metathesis reactions to build the complex ring systems. ias.ac.in

Precursor ScaffoldSynthetic TargetKey Synthetic StrategyReference
Chiral bicyclo[6.2.0]decane lactamAnatoxin-a analoguesβ-lactam ring opening, transannular cyclization researchgate.net
Bicyclo[6.2.0]decane derivativeKelsoene and Poduran coreIntramolecular [2+2] photocycloaddition, ring-closing metathesis ias.ac.in
Chiral bicyclic lactamsVarious carbocyclic productsAsymmetric transformations rsc.org

Ligand Design and Coordination Chemistry

The application of this compound and its derivatives in ligand design and coordination chemistry is an emerging area of interest. The carboxylic acid moiety can act as a coordination site for metal ions, and the rigid bicyclic framework can provide a defined geometry for the resulting metal complex. Transition metal carboxylate complexes are a broad class of compounds with diverse applications in catalysis and materials science. wikipedia.org

While specific research on the coordination chemistry of this compound is limited, the principles of carboxylate coordination suggest its potential to form stable complexes with a variety of metals. The coordination mode of the carboxylate group can be monodentate (κ¹) or bidentate (κ²), and it can also act as a bridging ligand between two metal centers. wikipedia.org The nature of the bicyclic backbone could influence the electronic and steric properties of the resulting metal complex, potentially leading to novel catalytic activities or material properties. Further research is needed to explore the full potential of this compound in coordination chemistry.

Materials Science Applications (e.g., as a monomer for specialized polymers)

A significant application of this compound derivatives is in the field of materials science, particularly in the development of advanced polymers. The sodium salt of a bicyclo[6.2.0]decane derivative has been utilized as a mechanophore to create toughened hydrogels. amazonaws.com Mechanophores are molecules that respond to mechanical force with a specific chemical reaction.

In this application, the bicyclo[6.2.0]decane mechanophore is incorporated into a polymer network. When the material is stretched, the force triggers a [2+2] cycloreversion reaction in the bicyclic ring system. amazonaws.com This reaction releases stored length within the polymer chain, a process termed reactive strand extension. This mechanism allows the hydrogel to dissipate energy and resist tearing, resulting in a material with enhanced stretchability and tear resistance. amazonaws.com

Monomer DerivativePolymer TypeApplicationMechanismReference
Bicyclo[6.2.0]decane carboxylate sodium saltHydrogel (Double Network)Toughened materialsMechanically triggered [2+2] cycloreversion amazonaws.com

The use of bicyclic compounds in polymer synthesis is a broader area of research. For instance, ring-opening metathesis polymerization (ROMP) of bicyclic monomers is a powerful technique for creating polymers with well-defined structures and properties. While not directly involving this compound, this methodology demonstrates the potential for incorporating such strained ring systems into polymer backbones to impart unique characteristics.

Methodology Development in Organic Synthesis

The unique structural features of this compound make it a target and a tool for the development of new synthetic methodologies. The construction of the bicyclo[6.2.0]decane skeleton itself presents a synthetic challenge that has driven the exploration of various cycloaddition and tandem reactions.

One of the key strategies for synthesizing bicyclic systems is the [4+2+2] cycloaddition, which can create multiple stereocenters in a single step. acs.org Additionally, tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules. nih.gov For instance, a tandem [4+3] cycloaddition-Nicholas reaction sequence has been developed for the enantioselective synthesis of trans-fused bicyclo[5.3.0]decane systems, which are present in a variety of bioactive natural products. researchgate.net

The development of synthetic routes to functionalized bicyclo[4.2.1]nonanes, another class of bicyclic compounds, has utilized metal-catalyzed [6π+2π] cycloaddition reactions. nih.gov These examples of methodology development for related bicyclic systems provide a foundation for designing novel and efficient syntheses of this compound and its derivatives, which can then be used in the applications outlined above.

Reaction TypeBicyclic SystemSignificanceReference
[4+2+2] CycloadditionBicyclo[5.3.0]decaneEfficient construction of multiple stereocenters acs.org
Tandem [4+3] Cycloaddition-Nicholas ReactionBicyclo[5.3.0]decaneEnantioselective synthesis of bioactive natural products researchgate.net
[6π+2π] CycloadditionBicyclo[4.2.1]nonaneAccess to functionalized bicyclic frameworks nih.gov

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Reactivities and Catalytic Transformations

The strained bicyclic alkene framework of Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid is an ideal substrate for transition-metal-catalyzed reactions. These reactions can proceed through pathways that relieve ring strain, leading to the construction of complex molecular architectures that would be difficult to synthesize using traditional methods. Future research could focus on domino reactions, where a single catalytic event triggers a cascade of bond-forming transformations. beilstein-journals.org

Key areas for exploration include:

Ring-Opening and Ring-Expansion Reactions: Transition metals like palladium, rhodium, and nickel are known to catalyze the cleavage of strained rings. beilstein-journals.orgugent.be Investigating the reaction of this compound with various catalysts could lead to the selective formation of novel monocyclic or expanded bicyclic systems. For instance, palladium-catalyzed cascade reactions, which can involve sequences like Sonogashira coupling followed by isomerization and cycloaddition, could yield unique fused heterocyclic systems. rsc.org

Asymmetric Catalysis: The development of enantioselective transformations is crucial for applications in medicinal chemistry. Chiral catalysts could be employed to desymmetrize the molecule or to control the stereochemistry of products resulting from ring-opening or functionalization reactions. nih.gov Dual-catalyst systems, such as those combining photoredox and transition metal catalysis, could enable challenging cross-coupling reactions to introduce chiral centers with high enantiomeric excess. nih.gov

Functionalization of the Cyclobutene (B1205218) Double Bond: The olefin within the cyclobutene ring is a prime target for a range of additions and cycloadditions. organic-chemistry.org Catalytic methods for borylalkynylation, aminoboration, or hydroarylation could install diverse functional groups, providing rapid access to a library of derivatives with potentially valuable biological or material properties. beilstein-journals.org

Table 1: Potential Catalytic Transformations for this compound
Reaction TypePotential CatalystExpected OutcomeKey Advantage
Ring-Opening Cross-CouplingPalladium(0) or Nickel(0)Functionalized eight-membered carbocyclesAccess to medium-sized rings
[2+2+2] CycloadditionRhodium(I) or Cobalt(I)Polycyclic fused systemsRapid increase in molecular complexity
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesEnantiopure bicyclo[6.2.0]decane-9-carboxylic acidCreation of stereodefined building blocks
Metathesis (Ring-Opening or Ring-Closing)Grubbs or Schrock catalystsNovel macrocycles or functionalized cycloalkenesVersatile C-C bond formation

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives can be achieved by integrating flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to rapidly generate compound libraries. nih.govrsc.org

Flow Synthesis: Continuous flow systems can improve heat transfer and mixing, which is particularly beneficial for highly exothermic or fast reactions that may be difficult to control in batch. nih.gov Performing photochemical or high-pressure reactions is also more feasible and safer in the small-volume reactors used in flow chemistry. rsc.org This approach could be used to explore reaction conditions for the synthesis and transformation of the target molecule more efficiently and safely.

Automated Synthesis: Automated platforms can perform entire multi-step synthetic sequences, including reaction execution, work-up, and purification, without manual intervention. sigmaaldrich.comchemspeed.com Such systems could be programmed to synthesize a library of derivatives by varying reagents that react with the carboxylic acid group or the bicyclic core. protheragen.ai This high-throughput approach would accelerate the discovery of new compounds with desired properties. nih.gov The integration of in-line analysis allows for real-time reaction monitoring and optimization, reducing waste and development time. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Derivative Exploration
ParameterTraditional Batch SynthesisFlow Chemistry / Automated Platform
ScaleMilligram to kilogramMicrogram to multigram, easily scalable
SafetyRisks with hazardous intermediates or exothermsImproved safety due to small reactor volumes
Reaction TimeHours to days per derivativeMinutes to hours per derivative
Library GenerationSlow, sequential, and labor-intensiveRapid, parallel, or sequential automated synthesis nih.gov
ReproducibilityVariable, dependent on operatorHigh, due to precise computer control

Development of Sustainable Synthesis Strategies

Future research must prioritize the development of environmentally benign methods for synthesizing and modifying this compound. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis: Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts. numberanalytics.com Hydrolases could be used for the enantioselective synthesis or resolution of carboxylic acid esters, while other enzymes like Baeyer-Villiger monooxygenases could perform selective oxidations on the bicyclic scaffold. nih.gov

Photochemistry: Light-induced reactions often proceed under mild conditions without the need for harsh reagents. numberanalytics.com The [2+2] photocycloaddition is a classic method for forming cyclobutane (B1203170) rings and could be a key step in a sustainable synthesis of the bicyclo[6.2.0]decane core. ias.ac.in Solid-state photoreactions can further reduce environmental impact by eliminating the need for solvents. georgiasouthern.edu

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core tenet of green chemistry. Catalytic cycloadditions and tandem reactions are excellent examples of atom-economic processes that could be applied to this system. rsc.org

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the research and development process. For a unique structure like this compound, computational methods can offer invaluable insights.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, elucidate transition states, and predict the outcomes of catalytic transformations. nih.goveurjchem.com This allows researchers to screen potential catalysts and reaction conditions in silico, saving significant time and resources.

Descriptor-Based Modeling: Machine learning models, particularly graph neural networks, can be trained to predict molecular properties and reactivity based on structure. chemrxiv.org By training models on datasets of carboxylic acids and strained rings, it would be possible to rapidly predict DFT-level descriptors for novel derivatives of the target compound. rsc.org These descriptors can then be used in quantitative structure-activity relationship (QSAR) models to guide the design of molecules with specific biological activities or material properties.

AI-Driven Retrosynthesis: AI-powered platforms can propose novel synthetic routes to complex molecules. atomfair.com By inputting the structure of this compound, these tools could identify new, potentially more efficient or sustainable, synthetic pathways that human chemists might overlook.

Table 3: Application of Computational Methodologies
MethodologyApplication to this compoundAnticipated Outcome
Density Functional Theory (DFT)Modeling transition states of catalytic ring-opening reactionsPrediction of reaction barriers and product selectivity nih.gov
Molecular Dynamics (MD)Simulating conformational flexibility of the eight-membered ringUnderstanding substrate-catalyst binding interactions
Graph Neural Networks (GNNs)Predicting electronic properties (e.g., pKa, bond-dissociation energy)Rapid screening of virtual derivative libraries chemrxiv.orgrsc.org
AI-Powered RetrosynthesisGenerating novel synthetic pathways to the core structureDiscovery of more efficient or sustainable syntheses atomfair.com

Q & A

Q. What are the established synthetic routes for bicyclo[6.2.0]dec-9-ene-9-carboxylic acid, and how do reaction conditions influence yield?

this compound can be synthesized via strain-induced cyclization strategies. Key methods include:

  • Intramolecular Friedel–Crafts Alkylation : A γ-lactone precursor undergoes enantioselective alkylation using Lewis acids (e.g., Me₂AlOTf) to form the bicyclic framework. Reaction temperature and catalyst loading critically affect stereochemical outcomes and yields .
  • Ring-Closing Metathesis (RCM) : Grubbs catalysts facilitate the formation of strained bicyclic systems, though competing side reactions may require optimization of solvent polarity and catalyst turnover .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Diagnostic signals for the bicyclic scaffold include distinct coupling patterns (e.g., bridgehead protons) and downfield-shifted carboxylic acid protons (~12 ppm) .
    • HRMS : Confirm molecular formula (C₁₁H₁₄O₂) with <5 ppm mass accuracy .
  • Chromatographic Methods : HPLC with reverse-phase C18 columns (e.g., 1.40-minute retention time under SMD-TFA05 conditions) ensures purity >98% .

Q. What are the stability considerations for storing and handling this compound?

  • Storage : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the strained bicyclic system. Desiccants are recommended to avoid moisture-induced degradation .
  • Reactivity : The carboxylic acid group is prone to esterification under acidic conditions, necessitating neutral pH buffers during biological assays .

Advanced Research Questions

Q. How does ring strain in this compound influence its derivatization potential?

The fused bicyclic system introduces ~30 kcal/mol of strain, enhancing reactivity in:

  • Amide Bond Formation : The carboxylic acid reacts efficiently with primary amines (EDC/HOBt coupling), enabling stable conjugates for drug discovery .
  • Click Chemistry : Strain-promoted azide-alkyne cycloadditions (SPAAC) occur rapidly at room temperature, bypassing cytotoxic copper catalysts .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Force fields (e.g., AMBER) model strain-induced conformational flexibility, revealing binding poses with enzymes like cyclooxygenase-2 .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict regioselectivity in electrophilic substitutions (e.g., nitration at the 9-position) .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in cytotoxicity or protein-binding assays often arise from:

  • Solubility Variability : Use co-solvents like DMSO ≤1% (v/v) to maintain colloidal stability without inducing cellular stress .
  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA) separates enantiomers, as minor impurities can drastically alter bioactivity .

Methodological Tables

Q. Table 1. Comparative Reactivity of Bicyclic Carboxylic Acids

CompoundStrain Energy (kcal/mol)Preferred Derivatization MethodBiological Application
This compound~30SPAACTargeted drug delivery
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid25EsterificationPolymer crosslinking

Q. Table 2. Synthetic Optimization Parameters

MethodCatalystOptimal Temp (°C)Yield Range (%)
Friedel–Crafts AlkylationMe₂AlOTf-20 to 045–68
RCMGrubbs II40–6052–75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.